Cas no 5834-71-9 (methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate)

methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate structure
5834-71-9 structure
Product Name:methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
CAS No:5834-71-9
MF:C15H9ClF3N3O2
MW:355.699072599411
CID:1610108
PubChem ID:1113958
Update Time:2025-04-21

methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
    • Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 5-(4-chlorophenyl)-7-(trifluoromethyl)-, methyl ester
    • STK343791
    • 5834-71-9
    • DTXSID80360452
    • AKOS000556143
    • SR-01000436561
    • SR-01000436561-1
    • AE-848/13196059
    • 334500-31-1
    • EU-0085743
    • Inchi: 1S/C15H9ClF3N3O2/c1-24-14(23)11-7-13-20-10(8-2-4-9(16)5-3-8)6-12(15(17,18)19)22(13)21-11/h2-7H,1H3
    • InChI Key: NQFLPDVZZYIGEB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C=C(C(F)(F)F)N2C(=CC(C(=O)OC)=N2)N=1

Computed Properties

  • Exact Mass: 355.03367
  • Monoisotopic Mass: 355.033539
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 471
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.5
  • Surface Charge: 0
  • XLogP3: 3.7

Experimental Properties

  • Density: 1.51
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.604
  • PSA: 56.49
  • LogP: 3.7

methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate Related Literature

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